DNP-PEG3-azide: A Technical Guide for Researchers and Drug Development Professionals
DNP-PEG3-azide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
DNP-PEG3-azide is a specialized chemical reagent with significant applications in the fields of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates three key components: a dinitrophenyl (DNP) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of moieties makes it a valuable tool for researchers aiming to conjugate molecules through "click chemistry."
The DNP group can be utilized in various biological applications, including acting as a hapten for immunological studies. The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm, which is often crucial for optimizing the efficacy of the final conjugate.[1] The terminal azide functionality is a key reactive handle for participating in highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] These "click" reactions allow for the precise and stable ligation of DNP-PEG3-azide to molecules containing a corresponding alkyne or strained alkyne group.[2]
This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing DNP-PEG3-azide in research and drug development.
Core Properties and Specifications
DNP-PEG3-azide is a well-characterized molecule with consistent properties across various suppliers. The key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₁₄H₂₀N₆O₇ | [1][3] |
| Molecular Weight | 384.35 g/mol | |
| Exact Mass | 384.1393 | |
| CAS Number | 951671-87-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. |
Applications in Research and Drug Development
The primary application of DNP-PEG3-azide is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The modular nature of PROTACs allows for the rational design and optimization of their components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker connecting them. DNP-PEG3-azide can be incorporated as part of the linker, with the azide group serving as a convenient point of attachment for an alkyne-modified warhead or E3 ligase ligand via a CuAAC reaction.
Experimental Protocols
The following section provides a detailed, generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the most common method for utilizing DNP-PEG3-azide. This protocol is based on established procedures for bioconjugation and small molecule synthesis.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the solution-phase conjugation of an alkyne-containing molecule to DNP-PEG3-azide.
Materials:
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DNP-PEG3-azide
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Alkyne-functionalized molecule of interest
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Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand
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Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of tert-butanol (B103910) and water)
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Deionized water
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Nitrogen or Argon gas
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of DNP-PEG3-azide in a suitable anhydrous solvent (e.g., 10 mM in DMF).
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Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
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Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).
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Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
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Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., 50 mM in DMSO or water).
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Reaction Setup:
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In a clean, dry reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and DNP-PEG3-azide (1.0-1.2 equivalents) in the chosen reaction solvent.
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If the reaction is sensitive to air, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
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Catalyst Preparation and Addition:
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In a separate microcentrifuge tube, prepare the copper/ligand premix by combining the CuSO₄ stock solution and the ligand stock solution. A molar ratio of 1:5 (copper:ligand) is often used to protect sensitive biomolecules. Allow this mixture to stand for 1-2 minutes.
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Initiation of the Reaction:
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Add the freshly prepared sodium ascorbate solution to the reaction mixture containing the azide and alkyne. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
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Immediately add the copper/ligand premix to the reaction vial to initiate the cycloaddition. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions.
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Reaction Monitoring and Work-up:
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Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours, depending on the substrates.
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Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Once the reaction is complete, the product can be purified using standard techniques such as flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), or precipitation. For bioconjugates, size-exclusion chromatography or dialysis may be necessary to remove excess reagents.
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Visualizations
The following diagrams illustrate the key concepts related to the application of DNP-PEG3-azide.
Conclusion
DNP-PEG3-azide is a versatile and valuable reagent for researchers and drug development professionals. Its well-defined structure, including a DNP moiety, a hydrophilic PEG spacer, and a reactive azide group, makes it an ideal building block for the synthesis of complex biomolecules and targeted therapeutics like PROTACs. The ability to employ highly efficient and specific "click chemistry" reactions simplifies the conjugation process, enabling the rapid and modular assembly of novel constructs. The information and protocols provided in this guide offer a solid foundation for the successful application of DNP-PEG3-azide in a variety of research settings. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers such as DNP-PEG3-azide will undoubtedly grow in importance.
